4-Fluorobutane-1,3-diamine
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Overview
Description
4-Fluorobutane-1,3-diamine is an organic compound with the molecular formula C4H11FN2. It is a fluorinated diamine, which means it contains two amine groups (-NH2) and one fluorine atom attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobutane-1,3-diamine typically involves the fluorination of butane-1,3-diamine. One common method is the nucleophilic substitution reaction where a fluorinating agent, such as hydrogen fluoride (HF) or a fluorine-containing compound, reacts with butane-1,3-diamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction could produce primary amines .
Scientific Research Applications
4-Fluorobutane-1,3-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-Fluorobutane-1,3-diamine involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The amine groups can form covalent bonds with other molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
Butane-1,3-diamine: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Chlorobutane-1,3-diamine: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
1,3-Diaminopropane: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 4-Fluorobutane-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Properties
CAS No. |
81982-33-4 |
---|---|
Molecular Formula |
C4H11FN2 |
Molecular Weight |
106.14 g/mol |
IUPAC Name |
4-fluorobutane-1,3-diamine |
InChI |
InChI=1S/C4H11FN2/c5-3-4(7)1-2-6/h4H,1-3,6-7H2 |
InChI Key |
FDWLOMXJKSPBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CF)N |
Origin of Product |
United States |
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